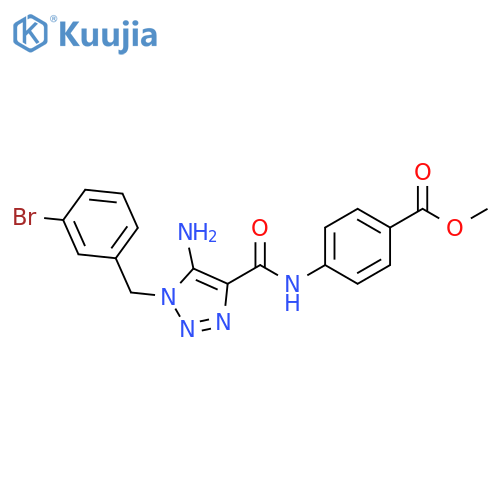

Cas no 899981-61-4 (methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)

899981-61-4 structure

商品名:methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate

CAS番号:899981-61-4

MF:C18H16BrN5O3

メガワット:430.255342483521

CID:5491523

methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 4-[[[5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl]carbonyl]amino]-, methyl ester

- methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate

-

- インチ: 1S/C18H16BrN5O3/c1-27-18(26)12-5-7-14(8-6-12)21-17(25)15-16(20)24(23-22-15)10-11-3-2-4-13(19)9-11/h2-9H,10,20H2,1H3,(H,21,25)

- InChIKey: PWTCIXHLDMPTCE-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC=C(NC(C2=C(N)N(CC3=CC=CC(Br)=C3)N=N2)=O)C=C1

methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2691-0531-5mg |

methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |

899981-61-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2691-0531-15mg |

methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |

899981-61-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2691-0531-25mg |

methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |

899981-61-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2691-0531-75mg |

methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |

899981-61-4 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2691-0531-2μmol |

methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |

899981-61-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2691-0531-3mg |

methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |

899981-61-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2691-0531-10mg |

methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |

899981-61-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2691-0531-5μmol |

methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |

899981-61-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2691-0531-20mg |

methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |

899981-61-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2691-0531-40mg |

methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |

899981-61-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 |

methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

899981-61-4 (methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate) 関連製品

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量